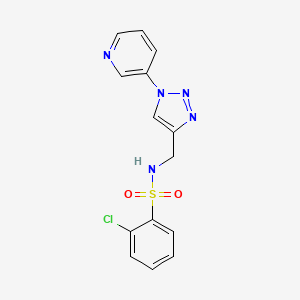

2-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Description

2-Chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a hybrid organic compound featuring a benzenesulfonamide core linked to a 1,2,3-triazole moiety substituted with a pyridin-3-yl group. This structure combines sulfonamide pharmacophores, known for their biological relevance (e.g., antimicrobial, anti-inflammatory activities), with a triazole ring system that enhances metabolic stability and binding affinity through hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

2-chloro-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5O2S/c15-13-5-1-2-6-14(13)23(21,22)17-8-11-10-20(19-18-11)12-4-3-7-16-9-12/h1-7,9-10,17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPURYYRKWAIOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is the reaction of 2-chlorobenzenesulfonyl chloride with a triazole derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

Coupling Reactions: The triazole and pyridine moieties can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and an organic solvent.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The triazole and pyridine moieties may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and pharmacological properties of 2-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide can be contextualized against analogous sulfonamide-triazole derivatives. Key comparisons include:

Structural Analogues

N-[(1-(4-Sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methyl]benzenesulfonamide (8b) :

- Structure : Replaces the pyridin-3-yl group with a 4-sulfamoylphenyl substituent.

- Properties : Lower melting point (189–190°C) and purity (96.0%) compared to the target compound .

- Synthesis : Yield of 27%, indicating lower efficiency than some analogues .

2-Chloro-N-[(1-(4-sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methyl]benzenesulfonamide (8c) :

- Structure : Similar to the target compound but substitutes pyridin-3-yl with 4-sulfamoylphenyl.

- Properties : Higher melting point (235–236°C) and purity (97.1%), suggesting enhanced crystallinity and stability .

- Spectroscopy : Distinct $ ^1H $ NMR signals at δ 8.56 (pyridine-like proton) and $ ^{13}C $ NMR peaks for aromatic carbons (144.53–120.19 ppm) .

4-Amino-N-((1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide (36b): Structure: Features a dichlorobenzyl group instead of pyridin-3-yl. Bioactivity: Demonstrated potent antifungal activity against Candida strains, attributed to the electron-withdrawing chloro groups enhancing membrane penetration .

Pharmacological Analogues

4-Amino-N-((1-dodecyl-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide (36a): Structure: Incorporates a lipophilic dodecyl chain. Bioactivity: Superior antifungal efficacy due to increased hydrophobicity, which improves interaction with fungal cell membranes .

4-Amino-N-((1-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide (14): Structure: Includes a piperazine-chlorophenyl hybrid moiety. Activity: Exhibits broad-spectrum antimicrobial properties, likely due to the dual action of sulfonamide and piperazine groups disrupting bacterial folate synthesis and efflux pumps .

Key Trends

- Substituent Effects : Pyridin-3-yl and sulfamoylphenyl groups enhance polarity and hydrogen-bonding capacity, whereas alkyl/aryl groups (e.g., dodecyl, dichlorobenzyl) improve lipophilicity and membrane penetration .

- Synthetic Yields : Click chemistry-derived triazoles typically yield 27–34% for sulfonamide variants, suggesting room for optimization in protecting-group strategies or catalyst selection .

Data Tables

Table 1: Physical and Spectroscopic Properties of Selected Analogues

Table 2: Bioactivity Comparison

Biological Activity

2-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a chloro group and a benzenesulfonamide moiety attached to a triazole linked to a pyridine ring. The structural formula can be represented as:

The biological activity of 2-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide group may act as a competitive inhibitor for certain enzymes, disrupting metabolic pathways crucial for cancer cell survival.

- DNA Interaction : The triazole ring can intercalate into DNA, leading to the disruption of replication and transcription processes.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 5.0 | Apoptosis |

| Compound B | A549 | 10.0 | Cell Cycle Arrest |

| Compound C | HepG2 | 7.5 | DNA Intercalation |

These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways.

Antimicrobial Activity

The compound has also shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

The sulfonamide moiety is known for its antibacterial properties, likely contributing to the observed antimicrobial activity.

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is crucial for optimizing its biological activity:

- Chloro Group : Enhances lipophilicity and improves binding affinity to target proteins.

- Triazole Ring : Provides hydrogen bonding capabilities which are essential for enzyme interactions.

- Pyridine Substituent : Influences the electronic properties and enhances solubility in biological media.

Case Studies

Several case studies highlight the efficacy of compounds related to 2-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide:

Study 1: Anticancer Properties

In a study published by Bouabdallah et al., derivatives of related triazole compounds were screened against the HepG2 cell line and exhibited significant cytotoxicity with an IC50 of 17.82 mg/mL . The study emphasized the importance of substituents on the triazole ring in enhancing anticancer activity.

Study 2: Antimicrobial Efficacy

Research conducted by Wei et al. demonstrated that similar compounds showed significant antibacterial activity against Gram-positive bacteria . The presence of electron-withdrawing groups was noted as critical for enhancing antimicrobial properties.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis typically involves multi-step reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by sulfonamide coupling. Critical parameters include:

- Temperature control : Maintaining 60–80°C during triazole formation to avoid side reactions.

- Catalyst selection : Cu(I) catalysts (e.g., CuSO₄·NaAsc) for regioselective triazole synthesis.

- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency . Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, verified by HPLC .

Q. How can structural characterization be performed to confirm the compound’s identity?

Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to verify pyridinyl-triazole connectivity and sulfonamide proton shifts.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₃ClN₄O₂S).

- FT-IR : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) . Cross-reference experimental data with computational predictions (e.g., PubChem CID-specific InChI/SMILES) .

Q. What are common functional group transformations applicable to this compound?

The sulfonamide group undergoes nucleophilic substitution (e.g., with amines), while the triazole ring can participate in:

- Oxidation : Controlled oxidation of pyridinyl substituents using KMnO₄/H₂O₂.

- Electrophilic substitution : Halogenation at the benzenesulfonamide’s para-position under acidic conditions . Reaction progress is monitored via TLC, with quenching in ice-cold water to isolate intermediates .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during structural analysis?

Discrepancies (e.g., unexpected NMR splitting) may arise from:

- Conformational isomerism : Use variable-temperature NMR to identify dynamic equilibria in the triazole-pyridinyl system.

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to isolate solvent-induced shifts.

- DFT calculations : Optimize molecular geometries (e.g., Gaussian 16) to simulate and match experimental spectra .

Q. What methodologies are recommended for studying its biological target interactions?

- Molecular docking : Use AutoDock Vina to predict binding affinities with targets like carbonic anhydrase (sulfonamide’s known target).

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (KD, kon/koff) for the triazole-pyridinyl moiety.

- Mutagenesis assays : Corrogate computational predictions by testing activity against mutated enzyme isoforms .

Q. How can reaction mechanisms for triazole formation be validated experimentally?

- Isotopic labeling : Introduce ¹⁵N-labeled azides to track nitrogen incorporation via HRMS.

- Kinetic studies : Monitor CuAAC progress using in situ IR to identify rate-determining steps.

- Trapping intermediates : Use ESI-MS to detect copper-triazolide intermediates, confirming the Sharpless mechanism .

Q. What strategies address low yields in sulfonamide coupling reactions?

- Activating agents : Employ HATU or EDCI to enhance coupling efficiency between amines and sulfonyl chlorides.

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 150 W).

- Byproduct analysis : Use LC-MS to identify hydrolysis byproducts (e.g., free sulfonic acids) and adjust stoichiometry .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Bioisosteric replacement : Substitute the chloro group with CF₃ or F to modulate lipophilicity (ClogP calculations).

- Triazole ring modifications : Introduce methyl or phenyl substituents to assess steric effects on target binding.

- Pharmacophore mapping : Overlay active/inactive derivatives to identify critical hydrogen-bonding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.